molecular formula C17H17N7 B6578969 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171426-28-0

1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B6578969
CAS No.: 1171426-28-0
M. Wt: 319.4 g/mol
InChI Key: IKNLVOIXKICSKU-UHFFFAOYSA-N
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Description

1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is an organic compound with a complex heterocyclic structure. It belongs to the class of pyrazolopyrimidines and contains pyrazole and pyrimidine moieties linked via a phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions The first step generally includes the formation of the pyrazolopyrimidine core

Industrial Production Methods: Industrial synthesis might focus on optimizing yields and reducing production costs. Key steps would include the precise control of reaction temperatures, solvent choices, and purification methods such as crystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound might undergo oxidation reactions at the pyrazole or phenyl groups.

  • Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring system.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of active hydrogen atoms and electron-dense regions in the molecule.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as sodium borohydride.

  • Substitution reactions often use halogens or alkylating agents under mild to moderate conditions.

Major Products: Oxidation might lead to the formation of ketones or alcohols, while reduction often results in amines or reduced aromatic systems. Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

This compound has several applications, including:

  • Chemistry: Used as an intermediate in the synthesis of other complex molecules.

  • Biology: Studied for its interactions with biomolecules, potentially affecting enzyme activities or receptor bindings.

  • Medicine: Explored for its pharmacological properties, possibly acting as an anti-inflammatory, anti-cancer, or antimicrobial agent.

  • Industry: Used in the development of new materials or as a component in specialized chemical formulations.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Similar Compounds: 1H-pyrazolo[3,4-d]pyrimidine derivatives, 1,3,4-triazole, and quinazoline compounds.

  • Uniqueness: The presence of both the pyrazole and pyrimidine rings in a single structure, along with specific substituents, gives it unique chemical and biological properties compared to other similar heterocyclic compounds.

Similar Compounds List:

  • 1H-pyrazolo[3,4-d]pyrimidine

  • 1,3,4-Triazole

  • Quinazoline

  • Isoquinoline

  • Benzimidazole

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-10-5-4-6-14(12(10)3)23-16-13(8-21-23)17(20-9-19-16)24-15(18)7-11(2)22-24/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLVOIXKICSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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